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Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B605655

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of AT7867
dihydrochloride with other notable AKT inhibitors. The information is intended to assist
researchers in selecting the most appropriate tool compound for their studies of the PI3K/AKT
signaling pathway.

Introduction to AT7867

AT7867 is a potent, ATP-competitive inhibitor that primarily targets the AGC family of kinases,
including Akt and p70S6K.[1][2] Its mechanism of action involves blocking the kinase activity of
these key proteins in the PI3BK/AKT/mTOR signaling pathway, which is frequently dysregulated
in cancer. Understanding the complete selectivity profile of AT7867 across the human kinome is
crucial for interpreting experimental results and predicting potential on- and off-target effects.

On-Target Potency of AT7867 and Alternatives

AT7867 demonstrates potent inhibition of all three Akt isoforms, as well as p70S6K and PKA.

For comparison, this guide includes data on other well-characterized AKT inhibitors: MK-2206,
an allosteric pan-Akt inhibitor, and Capivasertib (AZD5363) and Ipatasertib (GDC-0068), both

ATP-competitive pan-Akt inhibitors.
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Inhibitor Target IC50 (nM) Ki (nM)
AT7867 Aktl 32
Akt2 17 18
Akt3 47

p70S6K 85

PKA 20

MK-2206 Aktl 5
Akt2 12

Akt3 65

Capivasertib

(AZD5363) Akl 3
Akt2 7

Akt3 7

Ipatasertib (GDC-

0068) Aktl 5
Akt2 18

Akt3 8

Kinome-wide Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is critical for its use as a
research tool. While a complete quantitative kinome scan for AT7867 against a large panel of
kinases is not publicly available, studies indicate that it displays a clear window of selectivity for
the AGC kinase subfamily with little activity against kinases from other sub-families.[1]

In contrast, MK-2206 is reported to be highly selective, exhibiting no inhibitory activity against a
panel of 250 other protein kinases.[3][4] Capivasertib and Ipatasertib are also described as
highly selective pan-Akt inhibitors.[5][6]
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Signaling Pathway and Experimental Workflow
Visualizations

To illustrate the context of AT7867's activity, the following diagrams visualize the targeted

signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
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Caption: PISBK/AKT/mTOR signaling pathway with points of inhibition by AT7867.
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Caption: Workflow for a radiometric kinase filter binding assay.
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Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.
Below are protocols for two common types of kinase assays used for selectivity profiling.

Radiometric Kinase Filter Binding Assay

This assay is considered a gold standard for its direct measurement of kinase activity.[7][8]
. Reagents and Materials:

Purified active kinase

Specific peptide or protein substrate

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM B-glycerophosphate, 25 mM
MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

[y-3P]ATP
10% Phosphoric acid
P81 phosphocellulose filter plates
Microplate scintillation counter
. Procedure:
Prepare serial dilutions of the test inhibitor (e.g., AT7867) in the kinase reaction buffer.
In a 96-well plate, add the kinase and its specific substrate to each well.

Add the diluted inhibitor to the appropriate wells. Include wells with DMSO as a vehicle
control.

Initiate the kinase reaction by adding [y-33P]ATP to each well.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction
is in the linear range.
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o Stop the reaction by adding 10% phosphoric acid.
o Transfer the reaction mixture to a P81 phosphocellulose filter plate.

o Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [y-
3P]ATP.

o Dry the filter plate and add a scintillant.
o Measure the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:

o Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor
concentration.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Intracellular Kinase
Assay

This assay measures compound binding to a target kinase within intact cells, providing a more
physiologically relevant assessment of target engagement.[9][10][11][12]

1. Reagents and Materials:

o HEK293 cells

» Expression vector for the kinase of interest fused to NanoLuc® luciferase
o Transfection reagent (e.g., FUGENE® HD)

e Opti-MEM® | Reduced Serum Medium

 NanoBRET™ Kinase Tracer

¢ NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
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White, low-volume 384-well plates

Luminometer capable of measuring donor and acceptor wavelengths (450 nm and 610 nm)
. Procedure:

Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and culture for 24 hours.

Prepare serial dilutions of the test inhibitor in Opti-MEM®.

Prepare the NanoBRET™ Tracer in Opti-MEM®.

Harvest the transfected cells and resuspend them in Opti-MEM®.

In a white 384-well plate, add the cell suspension to wells containing the diluted inhibitor.

Add the NanoBRET™ Tracer to all wells.

Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular
NanoLuc® Inhibitor.

Add the substrate solution to each well.

Read the plate within 10 minutes on a luminometer, measuring both the donor (450 nm) and
acceptor (610 nm) emission.

. Data Analysis:
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
Normalize the BRET ratios to the vehicle control.

Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.

Conclusion
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AT7867 is a potent inhibitor of Akt and p70S6K with a favorable selectivity profile, primarily
targeting the AGC kinase family. When compared to other Akt inhibitors like MK-2206,
Capivasertib, and Ipatasertib, it offers a valuable tool for studying the PI3SK/AKT signaling
pathway. The choice of inhibitor should be guided by the specific research question,
considering both the on-target potency and the broader kinome selectivity. The provided
experimental protocols offer standardized methods for further characterization and comparison
of these and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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